Cas no 2228773-21-3 (tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate
- tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate
- 2228773-21-3
- EN300-1902958
-
- インチ: 1S/C14H19ClN2O4/c1-13(2,3)21-12(19)17-14(4,8-18)9-6-7-10(15)16-11(9)20-5/h6-8H,1-5H3,(H,17,19)
- InChIKey: PYWDQELQFSFSHZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=N1)OC)C(C=O)(C)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 314.1033348g/mol
- 同位素质量: 314.1033348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 386
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 77.5Ų
tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902958-2.5g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 2.5g |
$3220.0 | 2023-09-18 | ||
Enamine | EN300-1902958-0.25g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 0.25g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1902958-0.1g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 0.1g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1902958-0.5g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 0.5g |
$1577.0 | 2023-09-18 | ||
Enamine | EN300-1902958-10.0g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 10g |
$7065.0 | 2023-06-01 | ||
Enamine | EN300-1902958-1g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 1g |
$1643.0 | 2023-09-18 | ||
Enamine | EN300-1902958-5g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 5g |
$4764.0 | 2023-09-18 | ||
Enamine | EN300-1902958-1.0g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1902958-0.05g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 0.05g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1902958-5.0g |
tert-butyl N-[2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-yl]carbamate |
2228773-21-3 | 5g |
$4764.0 | 2023-06-01 |
tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Book reviews
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
9. Caper tea
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamateに関する追加情報
Professional Introduction to Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2228773-21-3)
Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate, a compound with the CAS number 2228773-21-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group and a pyridine ring with chloro and methoxy substituents, make it a versatile intermediate in the synthesis of various bioactive molecules.
The< strong>N-substituent in Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate plays a crucial role in determining its chemical reactivity and biological activity. The carbamate functional group, attached to a propenone backbone, contributes to the molecule's ability to engage in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological targets. This feature has made it a valuable building block in the design of small-molecule inhibitors and activators.
Recent research has highlighted the importance of< strong>pyridine-based scaffolds in medicinal chemistry. Pyridine derivatives are widely recognized for their ability to modulate biological pathways due to their favorable interactions with enzymes and receptors. In particular, the combination of chloro and methoxy groups on the pyridine ring enhances the compound's solubility and bioavailability, making it an attractive candidate for further exploration in drug discovery.
The tert-butyl group in Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate serves multiple purposes. It acts as a protecting group for the carbamate moiety, preventing unwanted side reactions during synthetic processes. Additionally, the bulkiness of the tert-butyl group can influence the conformational flexibility of the molecule, affecting its binding affinity to biological targets. This characteristic is particularly useful in rational drug design, where fine-tuning of molecular properties is essential for achieving high efficacy.
In recent years, there has been growing interest in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The< strong>pyridine derivative moiety in Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate exhibits promising kinase inhibition properties. Studies have shown that pyridine-based inhibitors can effectively target tyrosine kinases and other enzymes involved in signal transduction pathways. The presence of chloro and methoxy substituents enhances the compound's ability to interact with these enzymes, leading to potent inhibitory effects.
The synthesis of Tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yloxy)]propanone is another area of interest. This intermediate is crucial for constructing more complex molecules with enhanced pharmacological properties. The synthesis involves multiple steps, including condensation reactions, nucleophilic substitutions, and protection-deprotection strategies. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent applications in drug development.
The< strong>biological activity of Tert-butyl N-(6-chloro-pyrimidin(1(1H))yloxy]-1(1H) Heterocycles]propanone has been extensively studied in recent years. Preclinical data suggest that this compound exhibits significant therapeutic potential in various disease models. Its ability to modulate key biological pathways makes it a promising candidate for further clinical investigation. Researchers are exploring its potential applications in oncology, neurology, and immunology, among other fields.
The< strong>pharmacokinetic profile of this compound is another critical aspect that has been thoroughly examined. Studies have shown that Tert-butyl N-(6-chloro-pyrimidin(1(1H))yloxy]-1(1H) Heterocycles]propanone exhibits good oral bioavailability and moderate metabolic stability. These properties are essential for ensuring that the compound reaches its target site of action at effective concentrations while minimizing side effects.
In conclusion, Tert-butyl N-(6-chloro-pyrimidin(1(1H))yloxy]-1(1H) Heterocycles]propanone (CAS No.< strong>2228773- 21- 3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate in drug development, with potential applications across multiple therapeutic areas. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties.
2228773-21-3 (tert-butyl N-2-(6-chloro-2-methoxypyridin-3-yl)-1-oxopropan-2-ylcarbamate) Related Products
- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)




